molecular formula C14H19NO B13703552 1-[2-(tert-Butyl)phenyl]-2-pyrrolidinone

1-[2-(tert-Butyl)phenyl]-2-pyrrolidinone

Katalognummer: B13703552
Molekulargewicht: 217.31 g/mol
InChI-Schlüssel: OFOYZAFFECTUNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(tert-Butyl)phenyl]-2-pyrrolidinone is a compound that features a pyrrolidinone ring substituted with a tert-butyl group on the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(tert-Butyl)phenyl]-2-pyrrolidinone typically involves the reaction of 2-(tert-butyl)phenylamine with a suitable carbonyl compound under acidic or basic conditions. One common method is the cyclization of 2-(tert-butyl)phenylamine with γ-butyrolactone in the presence of a strong acid catalyst, such as sulfuric acid, to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds.

Analyse Chemischer Reaktionen

Types of Reactions

1-[2-(tert-Butyl)phenyl]-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1-[2-(tert-Butyl)phenyl]-2-pyrrolidinone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-[2-(tert-Butyl)phenyl]-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrolidine: A simple nitrogen heterocycle used in various chemical syntheses.

    Pyrrolidinone: A lactam derivative with applications in pharmaceuticals and materials science.

    tert-Butylphenyl derivatives: Compounds with similar structural motifs used in organic synthesis and materials science.

Uniqueness

1-[2-(tert-Butyl)phenyl]-2-pyrrolidinone is unique due to the combination of the tert-butyl group and the pyrrolidinone ring, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C14H19NO

Molekulargewicht

217.31 g/mol

IUPAC-Name

1-(2-tert-butylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C14H19NO/c1-14(2,3)11-7-4-5-8-12(11)15-10-6-9-13(15)16/h4-5,7-8H,6,9-10H2,1-3H3

InChI-Schlüssel

OFOYZAFFECTUNE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC=CC=C1N2CCCC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.